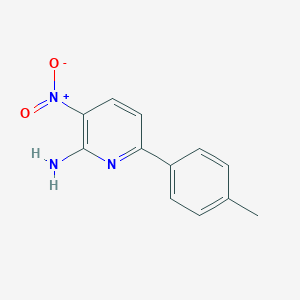
3-Nitro-6-(p-tolyl)pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Nitro-6-(p-tolyl)pyridin-2-amine: is an organic compound that belongs to the class of nitroanilines It is characterized by a nitro group (-NO₂) at the third position, a p-tolyl group (a benzene ring with a methyl group) at the sixth position, and an amine group (-NH₂) at the second position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-6-(p-tolyl)pyridin-2-amine can be achieved through several methods. One common approach involves the nitration of 6-(p-tolyl)pyridin-2-amine using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective nitration at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The nitro group in 3-Nitro-6-(p-tolyl)pyridin-2-amine can undergo reduction reactions to form corresponding amines or hydroxylamines.
Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) to yield 3-Amino-6-(p-tolyl)pyridin-2-amine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Reduction: 3-Amino-6-(p-tolyl)pyridin-2-amine.
Substitution: Various substituted pyridines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Nitro-6-(p-tolyl)pyridin-2-amine is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used to study the effects of nitroaromatic compounds on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a candidate for drug discovery and development. Researchers investigate its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: In the materials science industry, this compound can be used in the production of dyes, pigments, and other functional materials.
Wirkmechanismus
The mechanism of action of 3-Nitro-6-(p-tolyl)pyridin-2-amine depends on its specific application. In medicinal chemistry, its biological activity may be attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
3-Nitroaniline: Similar structure but lacks the p-tolyl group.
6-(p-Tolyl)pyridin-2-amine: Similar structure but lacks the nitro group.
2-Amino-3-nitropyridine: Similar structure but with different substitution pattern.
Uniqueness: 3-Nitro-6-(p-tolyl)pyridin-2-amine is unique due to the presence of both the nitro and p-tolyl groups on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
6-(4-methylphenyl)-3-nitropyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-8-2-4-9(5-3-8)10-6-7-11(15(16)17)12(13)14-10/h2-7H,1H3,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUXNQODKSGFNGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(C=C2)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
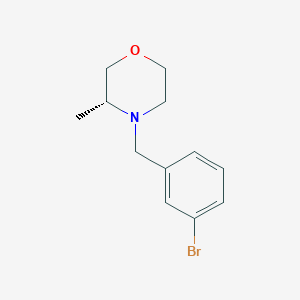
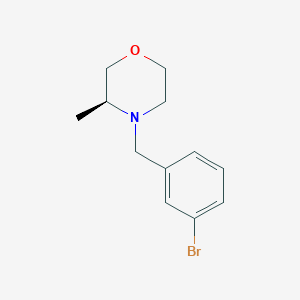

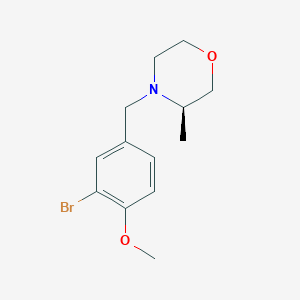
![5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid amide](/img/structure/B8155013.png)
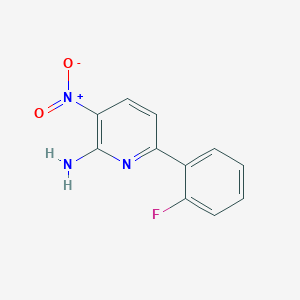
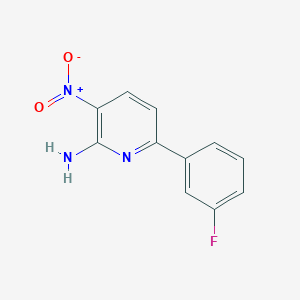
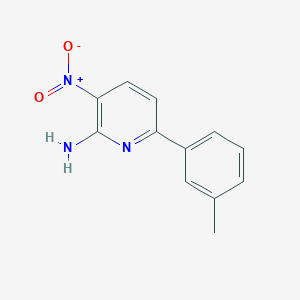
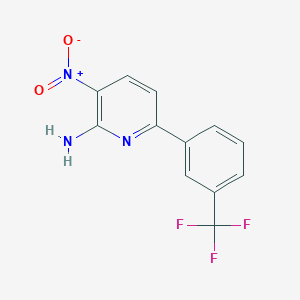
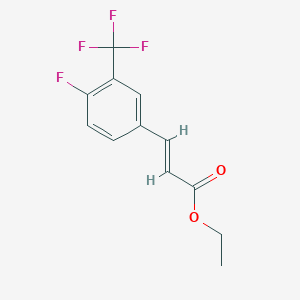
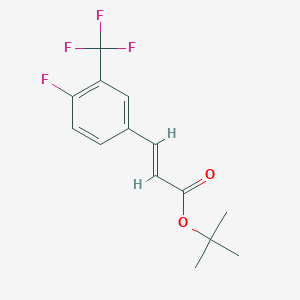
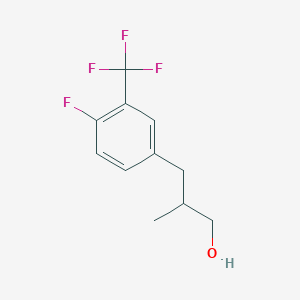
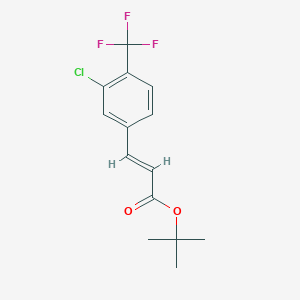
![1-[3-Chloro-4-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B8155082.png)
